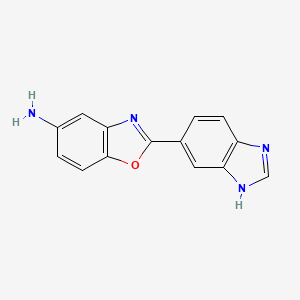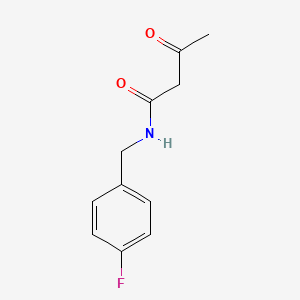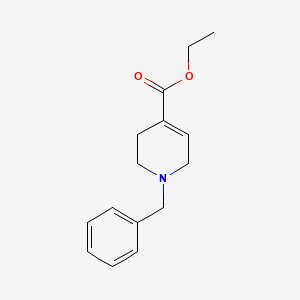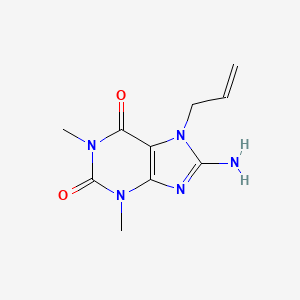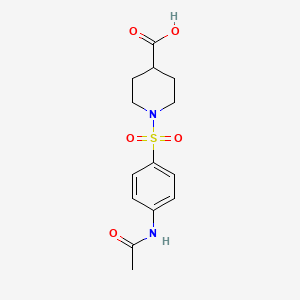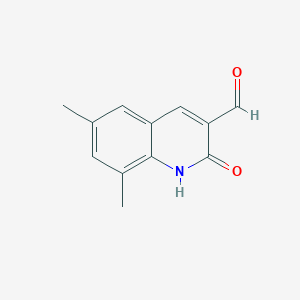
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde" is a functionalized pyrrole derivative characterized by the presence of a 4-bromophenyl group and an aldehyde functional group. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrrole-3-carbaldehydes, including those substituted at the 1-position with a bromophenyl group, can be achieved through a tandem catalytic process. This process involves a one-pot three-component reaction starting with 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. The initial step is a palladium-catalyzed Sonogashira coupling reaction, followed by a silver-mediated annulation to form the multifunctionalized pyrrole-3-carbaldehydes .
Molecular Structure Analysis
While the specific molecular structure of "1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde" is not directly reported in the provided papers, related compounds such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been structurally characterized using X-ray diffraction analysis. These studies provide insights into the geometry and electronic structure of similar bromophenyl-substituted heterocycles .
Chemical Reactions Analysis
The reactivity of bromophenyl-substituted aldehydes can be inferred from studies on similar compounds. For instance, 4-Bromo-1,6-methano annulene-3-carbaldehyde undergoes reactions with dinucleophiles to yield heteroanellated compounds, and it can participate in Michael-addition-dehydrogenation sequences . Although not directly related to pyrrole-3-carbaldehydes, these reactions highlight the potential reactivity of bromophenyl-substituted aldehydes in forming heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-substituted heterocycles can be diverse. Photophysical studies of related compounds have shown solvatochromic behavior, with emission spectra and quantum yields varying depending on the solvent's polarity . Additionally, molecular docking studies suggest that specific substituents, such as the bromine atom and the carbonyl group, play crucial roles in the binding activities of these molecules, which could be relevant for their pharmacological properties .
Applications De Recherche Scientifique
1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been studied for their antimicrobial and anticancer properties. They were synthesized to combat drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
2. 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Application Summary: This compound is a novel Mannich derivative with promising antibacterial activity .
- Methods of Application: The compound was obtained via a four-step protocol. The 1,2,4-triazole derivative was prepared in a very simple and efficient procedure .
- Results: The structure of the product was assigned by HRMS, IR, 1H and 13C NMR experiments .
3. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to combat drug resistance by pathogens and cancerous cells. They have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, and d3 have shown promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
4. Phthalocyanines modified with 1-(4-bromophenyl)ethanol
- Application Summary: These modified phthalocyanines have been synthesized and characterized for their efficiency as photosensitizers .
- Methods of Application: The synthesis and characterization of these compounds were carried out, and some biological studies were conducted to compare their efficiency as photosensitizers .
- Results: The results of these studies are not specified in the source .
5. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary: These derivatives have been synthesized to combat drug resistance by pathogens and cancerous cells. They have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, and d3 have shown promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
6. Phthalocyanines modified with 1-(4-bromophenyl)ethanol
- Application Summary: These modified phthalocyanines have been synthesized and characterized for their efficiency as photosensitizers .
- Methods of Application: The synthesis and characterization of these compounds were carried out, and some biological studies were conducted to compare their efficiency as photosensitizers .
- Results: The results of these studies are not specified in the source .
Propriétés
IUPAC Name |
1-(4-bromophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEHCFNYFDUHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363268 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
477850-19-4 |
Source


|
| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

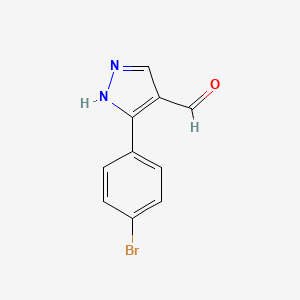
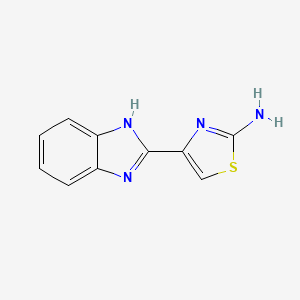
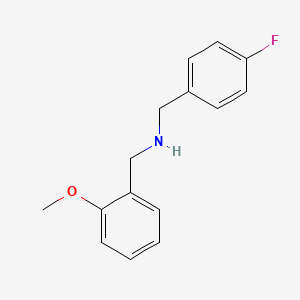
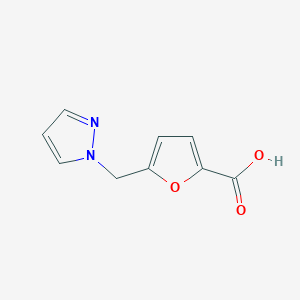
![2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester](/img/structure/B1332532.png)
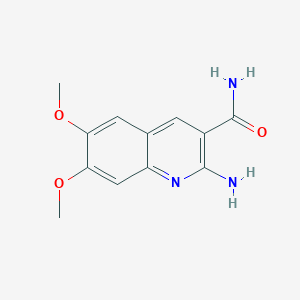
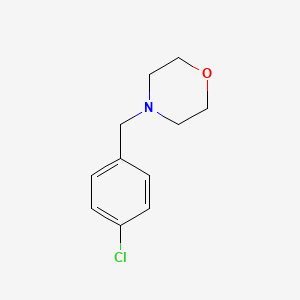
![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)
